3-(cyclobutyloxy)-2-Pyridinemethanol
Description
3-(Cyclobutyloxy)-2-Pyridinemethanol is a substituted pyridinemethanol derivative featuring a cyclobutyloxy group (-O-cyclobutyl) at the 3-position of the pyridine ring and a hydroxymethyl group (-CH2OH) at the 2-position. The cyclobutyloxy group introduces steric bulk and moderate lipophilicity, which may influence solubility, coordination chemistry, and biological activity compared to other substituents .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(3-cyclobutyloxypyridin-2-yl)methanol |
InChI |
InChI=1S/C10H13NO2/c12-7-9-10(5-2-6-11-9)13-8-3-1-4-8/h2,5-6,8,12H,1,3-4,7H2 |
InChI Key |
VZCDLPZCAXGDMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=C(N=CC=C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclobutyloxy)-2-Pyridinemethanol can be achieved through several synthetic routes. One common method involves the reaction of 2-pyridinemethanol with cyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(cyclobutyloxy)-2-Pyridinemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include various alcohols and amines.
Substitution: Products depend on the nucleophile used and can include ethers, esters, and other substituted derivatives.
Scientific Research Applications
3-(cyclobutyloxy)-2-Pyridinemethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and coordination compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 3-(cyclobutyloxy)-2-Pyridinemethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, influencing cellular functions and pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 3-(cyclobutyloxy)-2-pyridinemethanol with structurally related 2-pyridinemethanol derivatives, focusing on substituent effects, molecular properties, and functional behaviors.
Substituent Position and Type
*Estimated values based on substituent contributions.
Physicochemical Properties
- Lipophilicity (logP): Hydroxyl (-OH) and amino (-NH2) substituents decrease logP (e.g., -0.40 for 5-hydroxy-2-pyridinemethanol) . Halogens (e.g., -Br) and alkyl/alkoxy groups (e.g., -OCH2CF3) increase logP, enhancing membrane permeability . Cyclobutyloxy is moderately lipophilic, likely raising logP compared to hydroxyl analogs.
- Hydrogen Bonding: Hydroxymethyl (-CH2OH) and hydroxyl (-OH) groups increase hydrogen-bond donor/acceptor capacity (e.g., 5-hydroxy-2-pyridinemethanol: 2 H-bond donors, 3 acceptors) . Cyclobutyloxy lacks H-bond donors, reducing polarity compared to hydroxylated analogs.
Coordination Chemistry
2-Pyridinemethanol derivatives often act as ligands in metal complexes. For example:
- Copper(II) Complexes: 2-Pyridinemethanol forms stable complexes with Cu(II), as seen in [Cu(2-pyridinemethanolate)(2-pyridinemethanol)]PF6, where the hydroxymethyl group participates in coordination .
- Steric Effects: The bulky cyclobutyloxy group in this compound may sterically hinder metal binding compared to smaller substituents (e.g., -NH2 or -OH) .
Data Tables
Table 1: Molecular Properties of Selected 2-Pyridinemethanol Derivatives
*Estimated values based on substituent contributions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
